molecular formula C21H16ClFN4O3 B11659528 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11659528
M. Wt: 426.8 g/mol
InChI Key: KVRKBPNKUKSBJA-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

    Molecular Formula: CHClFNO

    Molecular Weight: 437.85 g/mol

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is via multicomponent reactions, combining various building blocks. Unfortunately, specific synthetic routes for this compound are scarce in the literature.

Industrial Production:: Industrial-scale production methods are not well-documented. Researchers often prepare it in the lab for specific studies.

Chemical Reactions Analysis

Reactivity::

    Substitution: The compound contains multiple functional groups (amino, chloro, fluorophenyl, dimethoxyphenyl, and cyano). It can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.

Common Reagents::

    Base: Used for deprotonation during nucleophilic substitutions.

    Cyanide Sources: For the carbonitrile group.

    Fluorinating Agents: To introduce fluorine.

    Reduction Agents: To reduce functional groups.

Major Products:: The primary product is the compound itself, but variations may arise due to regioselectivity during substitutions.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Pharmacophore Design: Its unique structure may inspire drug design.

Biology and Medicine::

    Anticancer Potential: Investigated due to its structural resemblance to known anticancer agents.

    Enzyme Inhibition: May interact with specific enzymes.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains elusive. its structural features suggest interactions with cellular targets, possibly affecting cell growth or signaling pathways.

Comparison with Similar Compounds

While this compound is rare, let’s highlight its uniqueness by comparing it to related structures:

    6-Chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine: : Shares some features but lacks the pyrano ring.

    4-Chloro-2-phenyl-6-quinolinesulfonyl fluoride: : Different core structure but also contains chlorine.

Properties

Molecular Formula

C21H16ClFN4O3

Molecular Weight

426.8 g/mol

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16ClFN4O3/c1-28-14-7-6-10(8-15(14)29-2)19-18-16(17-12(22)4-3-5-13(17)23)11(9-24)20(25)30-21(18)27-26-19/h3-8,16H,25H2,1-2H3,(H,26,27)

InChI Key

KVRKBPNKUKSBJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)F)OC

Origin of Product

United States

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